molecular formula C11H17N3O B11897657 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol

Cat. No.: B11897657
M. Wt: 207.27 g/mol
InChI Key: JFVVUTHALOPGMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C11H17N3O It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol typically involves the reaction of 4,6-dimethyl-2-chloropyrimidine with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon or hydrogen gas can facilitate the reduction.

    Substitution: Bases like sodium hydride or potassium carbonate are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-one: Similar structure but with a ketone group instead of a hydroxyl group.

    1-(4,6-Dimethylpyrimidin-2-yl)piperidine: Lacks the hydroxyl group, making it less polar.

    4-(4,6-Dimethylpyrimidin-2-yl)piperidine: Different substitution pattern on the piperidine ring.

Uniqueness

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is unique due to the presence of both the pyrimidine ring and the hydroxyl group on the piperidine ring. This combination imparts specific chemical properties and reactivity, making it valuable for various applications in medicinal chemistry and organic synthesis.

Biological Activity

1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-ol is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a piperidine ring substituted with a 4,6-dimethylpyrimidine moiety. This structural arrangement is significant as both piperidine and pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various biological targets, potentially modulating enzyme activities or receptor functions. This interaction may lead to alterations in signaling pathways associated with disease processes.

Biological Activities

Research indicates that compounds structurally related to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Similar piperidine derivatives have shown efficacy against various bacterial strains. For instance, studies have demonstrated that piperidine-based compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Compounds with similar structures have been evaluated for their antitumor effects. Some derivatives have demonstrated significant cytotoxicity against human cancer cell lines, indicating potential for development as anticancer agents .
  • Anti-inflammatory Effects : The anti-inflammatory activity of related compounds has been documented, suggesting that this compound may also possess similar properties .

Case Studies

Several studies provide insights into the biological activity of compounds related to this compound:

Study 1: Antiviral Activity

A study on piperidine derivatives indicated that certain analogs exhibited potent activity against HIV-1 reverse transcriptase, achieving EC50 values in the nanomolar range. This suggests that modifications in the piperidine structure can significantly enhance antiviral efficacy .

Study 2: Antitumor Efficacy

In vivo studies have shown that specific piperidine derivatives can inhibit tumor growth in xenograft models. These compounds modulated key biomarkers in cancer signaling pathways and demonstrated good tolerability at therapeutic doses .

Future Directions

Given the promising biological activities associated with piperidine and pyrimidine derivatives, further research is warranted to explore:

  • Synthesis and Characterization : Developing synthetic routes to produce this compound in sufficient quantities for comprehensive biological evaluation.
  • Mechanistic Studies : Elucidating the detailed mechanisms through which this compound exerts its effects on cellular pathways.
  • Therapeutic Applications : Investigating potential applications in treating infections, cancers, and inflammatory diseases.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)piperidin-4-ol

InChI

InChI=1S/C11H17N3O/c1-8-7-9(2)13-11(12-8)14-5-3-10(15)4-6-14/h7,10,15H,3-6H2,1-2H3

InChI Key

JFVVUTHALOPGMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.